Product packaging for 7'-Bromospiro[cyclopropane-1,3'-indoline](Cat. No.:CAS No. 1694042-51-7)

7'-Bromospiro[cyclopropane-1,3'-indoline]

Cat. No.: B3245512
CAS No.: 1694042-51-7
M. Wt: 224.10
InChI Key: CKYIPMDJSNLMKH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Synthesis

Spirocyclic systems, characterized by two rings sharing a single common atom, are of considerable interest in organic synthesis and medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over more planar aromatic systems by enabling more specific and potent interactions with biological targets. The introduction of a spiro center can lead to improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability. This has led to the incorporation of spirocyclic scaffolds in a variety of approved drugs and clinical candidates.

Overview of Indoline (B122111) and Cyclopropane (B1198618) Scaffolds

The indoline scaffold, a core component of the title compound, is a privileged structure in drug discovery, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. nih.gov The indoline ring system is known to interact with various biological targets, making it a valuable building block for the development of new therapeutic agents. nih.gov

Similarly, the cyclopropane ring, a small and highly strained carbocycle, imparts unique conformational and electronic properties to molecules. Its incorporation can influence a molecule's metabolic stability and binding affinity to target proteins. The synthesis of molecules containing a cyclopropane ring, or cyclopropanation, is a significant area of research in organic chemistry.

Contextualization of Brominated Spiroindoline Structures

The introduction of a bromine atom onto the spiroindoline scaffold, as seen in 5'-Bromospiro[cyclopropane-1,3'-indoline], can significantly influence the compound's physicochemical and biological properties. Halogen atoms can modulate factors such as lipophilicity, metabolic stability, and binding interactions through halogen bonding. Specifically, the bromo-substituent on the indoline ring can alter the electronic nature of the aromatic system and provide a handle for further chemical modifications, making these compounds versatile intermediates in the synthesis of more complex molecules. Research into brominated spiroindolines often focuses on their potential as anticancer agents, with studies exploring their activity against various cancer cell lines. rsc.orguni.lu

Detailed Research Findings

Physicochemical Properties

Detailed physicochemical properties for 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one have been computationally predicted and are available through public databases.

Interactive Data Table: Computed Physicochemical Properties of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one nih.gov

PropertyValue
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass236.97893 g/mol
Monoisotopic Mass236.97893 g/mol
Topological Polar Surface Area29.1 Ų
Heavy Atom Count13
Complexity262

Note: These properties are computationally generated.

Synthesis and Characterization

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is an active area of research, with various methods being developed to achieve high yields and diastereoselectivity. One common approach involves the reaction of isatins with reagents that can generate a cyclopropane ring.

Interactive Data Table: Experimental Data for 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one doi.org

PropertyValue
Physical StateRed solid
Melting Point149-151 °C
FT-IR (ν cm⁻¹) 3018, 2928, 1710, 1215, 757
¹H NMR (400 MHz, CDCl₃) δ 7.38 (dd, J = 8.3, 2.0 Hz, 1H), 6.95 (d, J = 1.9 Hz, 1H), 6.78 (d, J = 8.2 Hz, 1H), 3.28 (s, 3H), 1.79 (d, J = 4.4 Hz, 1H), 1.77 (d, J = 3.9 Hz, 1H), 1.54 (d, J = 4.0 Hz, 1H), 1.52 (d, J = 4.4 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 176.44, 142.58, 130.06, 129.47, 121.57, 114.69, 109.27, 27.12, 26.65, 19.56

Note: This data is for the N-methylated analog of the primary compound of interest.

Research Applications

The broader class of spiro[cyclopropane-1,3'-indolin]-2'-ones has been investigated for its potential as anticancer agents. Libraries of these compounds have been synthesized and evaluated for their biological activity against various human cancer cell lines. rsc.orguni.lu For instance, certain derivatives have shown promising activity against prostate cancer cell lines. rsc.org The mechanism of action for some of these compounds is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. rsc.org While these studies provide a strong rationale for the investigation of brominated spiroindolines in cancer research, specific biological activity data for 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is not extensively detailed in the currently available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN B3245512 7'-Bromospiro[cyclopropane-1,3'-indoline] CAS No. 1694042-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIPMDJSNLMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Synthetic Transformations

Detailed Reaction Mechanisms for Spirocyclopropane Formation

The construction of the spiro[cyclopropane-1,3'-indoline] (B1354872) core is typically achieved through the cyclopropanation of a 3-methyleneindoline precursor. Several established methods can be employed, each with its own distinct reaction mechanism.

One of the most common approaches is the Simmons-Smith reaction , which involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. The reaction is believed to proceed through a concerted mechanism involving a "butterfly-type" transition state. nrochemistry.comwikipedia.orgyoutube.com In this transition state, the methylene (B1212753) group from the iodomethylzinc iodide is delivered to both carbons of the alkene simultaneously, ensuring that the stereochemistry of the double bond is retained in the cyclopropane (B1198618) product. wikipedia.org The presence of a directing group, such as a hydroxyl or amino group on the indoline (B122111) ring, can influence the stereochemical outcome of the reaction by coordinating to the zinc reagent. organic-chemistry.org

Another powerful method for cyclopropanation is the Corey-Chaykovsky reaction , which utilizes sulfur ylides. organic-chemistry.orgwikipedia.orgadichemistry.com The reaction of an α,β-unsaturated carbonyl compound, such as a 3-methyleneindolin-2-one, with a sulfur ylide leads to the formation of a cyclopropane ring. The mechanism involves the 1,4-conjugate addition of the ylide to the enone system, forming a stable enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfonium (B1226848) group results in a ring closure and the elimination of a dialkyl sulfide, yielding the cyclopropane product. organic-chemistry.orgnrochemistry.com The choice between 1,2-addition (leading to an epoxide) and 1,4-addition (leading to a cyclopropane) is influenced by the nature of the sulfur ylide used. adichemistry.com

Transition metal-catalyzed cyclopropanation offers a versatile alternative, often employing diazo compounds as the carbene source. wikipedia.org Catalysts based on rhodium, copper, and palladium are commonly used. The mechanism generally involves the formation of a metal-carbene intermediate from the reaction of the diazo compound with the metal catalyst. This highly reactive species then transfers the carbene fragment to the alkene in a concerted or stepwise manner to form the cyclopropane ring. wikipedia.orgnih.gov The stereoselectivity and efficiency of the reaction are highly dependent on the nature of the metal catalyst and the ligands employed.

Studies on Bromination Reaction Mechanisms at the Indoline Core

The introduction of a bromine atom at the 7'-position of the spiro[cyclopropane-1,3'-indoline] scaffold is achieved through an electrophilic aromatic substitution reaction. The indoline ring system is generally activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom.

The mechanism of bromination involves the generation of a potent electrophile, typically Br⁺, from a bromine source such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). The π-electrons of the aromatic ring attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of attack is directed by the substituents on the ring. In the case of the spiro[cyclopropane-1,3'-indoline] system, the nitrogen atom is a strong ortho-, para-director. However, the 5'-position is often the most electronically favored site for substitution. To achieve bromination at the less-favored 7'-position, specific directing groups or reaction conditions may be necessary.

The final step of the mechanism is the deprotonation of the sigma complex by a weak base, restoring the aromaticity of the ring and yielding the 7'-bromo-substituted product. The regioselectivity of the bromination can be influenced by steric hindrance and the electronic effects of both the spirocyclopropane ring and any substituents on the indoline nitrogen.

Role of Key Intermediates in Reaction Pathways

3-Methyleneindoline: This is a crucial precursor for the spirocyclopropanation step. Its stability and reactivity are influenced by the substituents on the indoline ring and nitrogen.

Organozinc Carbenoid (Simmons-Smith): In the Simmons-Smith reaction, the iodomethylzinc iodide is the active methylene-transfer agent. Its formation and reactivity are critical for the success of the cyclopropanation. nrochemistry.com

Sulfur Ylide (Corey-Chaykovsky): The nature of the sulfur ylide (stabilized or unstabilized) determines the course of the Corey-Chaykovsky reaction, influencing whether cyclopropanation or epoxidation occurs. adichemistry.comnrochemistry.com

Metal-Carbene Complex (Transition Metal Catalysis): In metal-catalyzed reactions, the transient metal-carbene species is the key intermediate responsible for the cyclopropane ring formation. Its structure and reactivity are tuned by the choice of metal and ligands. wikipedia.org

Sigma Complex (Bromination): The stability of the arenium ion intermediate in the electrophilic bromination step determines the regiochemical outcome of the reaction. The resonance structures of this intermediate dictate the preferred position of bromine substitution.

Kinetic and Thermodynamic Aspects of Formative Reactions

While specific kinetic and thermodynamic data for the synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline] are not extensively reported, general principles can be applied to the formative reactions.

The cyclopropanation reactions are generally exothermic, as the formation of two new sigma bonds in the cyclopropane ring is energetically favorable compared to the breaking of the pi bond in the alkene. The activation energy for these reactions can vary significantly depending on the chosen method. For instance, transition metal-catalyzed reactions often proceed under mild conditions, suggesting a relatively low activation barrier.

The stereochemical outcome of the cyclopropanation can be under either kinetic or thermodynamic control. In many cases, the reaction is kinetically controlled, with the product distribution reflecting the relative rates of formation of the different stereoisomers.

The bromination reaction is also typically exothermic. The rate of reaction is dependent on the concentration of the electrophile and the nucleophilicity of the indoline ring. The regioselectivity is a result of the relative stabilities of the transition states leading to the different sigma complex intermediates.

Influence of Catalysis on Reaction Selectivity and Rate

Catalysis plays a pivotal role in the synthesis of spiro[cyclopropane-1,3'-indoline] derivatives, influencing both the rate and selectivity of the key transformations.

In transition metal-catalyzed cyclopropanation , the choice of the metal (e.g., Rh, Cu, Pd) and the coordinating ligands can dramatically affect the enantioselectivity and diastereoselectivity of the reaction. Chiral ligands are often employed to induce asymmetry and produce enantioenriched products. The electronic properties of the catalyst can also be tuned to control the reactivity of the metal-carbene intermediate.

In the Simmons-Smith reaction , while not strictly catalytic in the traditional sense, the zinc-copper couple is essential for the formation of the active carbenoid species. Modifications of the Simmons-Smith reagent, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance the reactivity and scope of the reaction.

For the bromination step , a Lewis acid catalyst such as FeBr₃ is often used to polarize the Br-Br bond and generate a more potent electrophile, thereby increasing the reaction rate. The choice of catalyst can also influence the regioselectivity of the bromination.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Bromospiro Cyclopropane 1,3 Indoline

Single-Crystal X-ray Diffraction Analysis for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is indispensable for establishing both the relative and, if the crystal is non-centrosymmetric, the absolute stereochemistry of chiral centers.

For 7'-Bromospiro[cyclopropane-1,3'-indoline], SC-XRD would unequivocally confirm the connectivity of the spirocyclic system. Analysis of a closely related compound, spiro[cyclopropane-1,3'-indolin]-2'-one, reveals that the cyclopropane (B1198618) and indoline (B122111) ring systems are nearly perpendicular to each other, with a dihedral angle of 87.65 (17)° reported between their mean planes nih.govresearchgate.net. This orthogonal arrangement is a characteristic feature of this spirocyclic scaffold. The analysis would also provide precise measurements of the carbon-carbon bond lengths within the strained cyclopropane ring and the carbon-bromine bond length on the aromatic ring.

In cases where chiral forms of the molecule are synthesized, crystallizing the compound as a single enantiomer or as a salt with a chiral counter-ion allows for the determination of the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Table 1: Representative Crystallographic Data for an Analogous Spiro[cyclopropane-1,3'-indoline] (B1354872) Derivative Data obtained for Spiro[cyclopropane-1,3'-indolin]-2'-one, a structurally related compound. nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₀H₉NO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.4348 (6)
b (Å)14.0589 (11)
c (Å)15.6401 (16)
V (ų)1634.8 (2)
Z8
Dihedral Angle (Cyclopropane/Indoline)87.65 (17)°

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is used to map out the carbon skeleton and the relative positions of protons.

For 7'-Bromospiro[cyclopropane-1,3'-indoline], the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the brominated indoline ring, the methylene (B1212753) protons of the indoline, and the diastereotopic protons of the cyclopropane ring. The substitution pattern on the aromatic ring would be determined by the multiplicity and coupling constants of the aromatic signals. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic upfield signals for the cyclopropyl (B3062369) carbons.

To assemble the full molecular picture, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the aromatic ring and to confirm the relationship between the geminal and vicinal protons of the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (like the spiro-carbon at the 3'-position) and for piecing together different fragments of the molecule. For instance, correlations from the cyclopropane protons to the spiro-carbon and adjacent indoline carbons would confirm the spiro-junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry. For example, NOE correlations between protons on the cyclopropane ring and those on the indoline ring would help to define the molecule's preferred conformation in solution.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

ExperimentPurposeExpected Key Correlations for 7'-Bromospiro[cyclopropane-1,3'-indoline]
COSY ¹H-¹H Connectivity- Correlations between adjacent aromatic protons (e.g., H-4' to H-5', H-5' to H-6').- Correlations between geminal and vicinal protons on the cyclopropane ring.
HSQC Direct ¹H-¹³C Correlation- Each aromatic CH proton to its corresponding carbon.- Each cyclopropyl CH₂ proton to its carbon.- Indoline CH₂ protons to their carbon.
HMBC Long-Range ¹H-¹³C Connectivity- Cyclopropane protons to the spiro C-3' and C-2'.- Aromatic protons to adjacent and quaternary aromatic carbons.- Indoline N-H proton to C-2' and C-7a'.
NOESY Through-Space ¹H-¹H Proximity- Correlations between protons on the cyclopropane ring and the C-2' methylene protons of the indoline ring, confirming their spatial relationship.

The spiro[cyclopropane-1,3'-indoline] core is conformationally rigid due to the fused ring system. However, variable-temperature (VT) NMR studies could be employed to investigate any dynamic processes, such as potential puckering of the five-membered indoline ring or slow nitrogen inversion at the N-1' position. Changes in the NMR spectrum as a function of temperature can provide thermodynamic parameters for such processes. As mentioned above, NOE studies are critical for providing experimental distance restraints between protons, which can be used to build a 3D model of the molecule's predominant conformation in solution mdpi.com.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental composition.

For 7'-Bromospiro[cyclopropane-1,3'-indoline], the molecular formula is C₁₀H₁₀BrN. HRMS would be expected to show a molecular ion peak corresponding to the calculated exact mass. A key feature would be the isotopic pattern for bromine: natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass spectrum would exhibit two peaks of almost equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation patterns for such compounds under electron impact ionization could involve the loss of a bromine radical (Br•) or the loss of HBr nih.govlibretexts.org. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and could also be observed miamioh.eduwhitman.edu.

Table 3: Predicted HRMS Data for 7'-Bromospiro[cyclopropane-1,3'-indoline]

ParameterValue
Molecular FormulaC₁₀H₁₀BrN
Monoisotopic Mass ([C₁₀H₁₀⁷⁹BrN]⁺)223.0048
Monoisotopic Mass ([C₁₀H₁₀⁸¹BrN]⁺)224.9997
Isotopic Pattern[M]⁺ and [M+2]⁺ peaks with ~1:1 intensity ratio

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if chiral forms are synthesized)

The spiro-carbon atom in 7'-Bromospiro[cyclopropane-1,3'-indoline] is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical techniques are essential for characterization.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image ECD spectra. This technique is highly sensitive to the absolute configuration of the molecule.

To determine the absolute configuration (e.g., R vs. S), the experimental ECD spectrum of one enantiomer is recorded and compared to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), for a specific, known configuration nih.gov. A match between the experimental spectrum and the calculated spectrum for, say, the R-configuration allows for the confident assignment of the absolute stereochemistry of the synthesized enantiomer. ECD can also be used to determine the enantiomeric excess of a sample.

Reactivity and Chemical Transformations of 7 Bromospiro Cyclopropane 1,3 Indoline

Reactions Involving the Bromine Substituent

The bromine atom on the indoline (B122111) ring is a versatile handle for a variety of chemical modifications, including nucleophilic aromatic substitutions, cross-coupling reactions, and functional group interconversions.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups or specific reaction conditions can facilitate nucleophilic aromatic substitution (SNAr). In the context of 7'-Bromospiro[cyclopropane-1,3'-indoline], the indoline framework can influence the reactivity of the bromine substituent.

Detailed studies on the direct nucleophilic aromatic substitution of 7'-Bromospiro[cyclopropane-1,3'-indoline] are not extensively reported in the literature. However, drawing parallels from other bromo-substituted indole (B1671886) and indoline systems, it is plausible that this compound could undergo SNAr reactions with strong nucleophiles under forcing conditions. For instance, reactions with alkoxides or amines would be expected to yield the corresponding ether or amine derivatives. The reaction is generally facilitated by the presence of an electron-withdrawing group ortho or para to the leaving group, which is not the case in this molecule, potentially leading to lower reactivity.

Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 7'-Bromospiro[cyclopropane-1,3'-indoline] serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. While specific examples for 7'-Bromospiro[cyclopropane-1,3'-indoline] are not prevalent, the Suzuki-Miyaura coupling of similar bromo-substituted nitrogen heterocycles is well-documented. For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid proceeds in high yield using a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) and a base such as potassium carbonate. mdpi.com It is anticipated that 7'-Bromospiro[cyclopropane-1,3'-indoline] would react similarly with various aryl and vinyl boronic acids or esters.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. This reaction is a cornerstone in C-C bond formation and has been applied to a wide array of substrates. nih.gov The application of the Heck reaction to 7'-Bromospiro[cyclopropane-1,3'-indoline] would likely yield styrenyl-type derivatives, expanding its synthetic utility.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the synthesis of arylamines from aryl halides. wikipedia.org The reaction of 7'-Bromospiro[cyclopropane-1,3'-indoline] with various primary and secondary amines, catalyzed by a palladium precursor and a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), would be expected to produce a range of N-arylated products. wikipedia.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific amine coupling partners. nih.govchemspider.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-Heterocycles

Reaction Type Aryl Bromide Coupling Partner Catalyst System Product Yield (%) Reference
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid [Pd(dppf)Cl₂], K₂CO₃ 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole High mdpi.com
Buchwald-Hartwig 2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃], (±)-BINAP, NaOBut N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine 60 chemspider.com
Heck 2-Amidoiodobenzene derivatives Estragole or Eugenol Pd(OAc)₂, P(o-tol)₃, Et₃N 1,3-Diarylpropene derivatives - nih.gov

This table presents data from analogous systems to illustrate the potential reactivity of 7'-Bromospiro[cyclopropane-1,3'-indoline].

Functional Group Interconversions of the Bromo Moiety

The bromine atom can be converted into other functional groups, further diversifying the chemical space accessible from 7'-Bromospiro[cyclopropane-1,3'-indoline]. A common transformation is the conversion of an aryl bromide to a nitrile via cyanation, typically using a cyanide source like copper(I) cyanide (Rosenmund-von Braun reaction) or palladium-catalyzed methods. This transformation would provide access to the corresponding 7'-cyano derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Reactivity of the Cyclopropane (B1198618) Ring

The three-membered ring of the spirocyclopropane moiety is characterized by significant ring strain, which makes it susceptible to ring-opening reactions and allows it to participate in certain cycloaddition processes.

Ring-Opening Reactions and Rearrangements

The high degree of strain in the cyclopropane ring makes it prone to cleavage under various conditions, leading to the formation of more stable structures. researchgate.net

Acid-Catalyzed Ring Opening: In the presence of acid, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. nih.govmasterorganicchemistry.com The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. For donor-acceptor cyclopropanes, nucleophilic attack typically occurs at the carbon bearing the acceptor group. While specific studies on 7'-Bromospiro[cyclopropane-1,3'-indoline] are limited, acid-catalyzed ring-opening with various nucleophiles such as water, alcohols, or halides would be expected to yield functionalized indoline derivatives.

Metal-Catalyzed Ring Opening: Transition metals can also promote the ring-opening of cyclopropanes. These reactions often proceed through metallacyclobutane intermediates and can lead to a variety of products depending on the metal catalyst and reaction conditions. nih.gov

Cycloaddition Reactions Involving the Cyclopropane Moiety

The strained C-C bonds of the cyclopropane ring can act as a two-carbon component in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. Research on spiro[cyclopropane-1,3'-oxindoles] has shown their participation in such reactions. rsc.org For instance, the reaction of spirocyclopropyl oxindoles with nitrones or other 1,3-dipoles can lead to the formation of more complex spirocyclic systems. It is conceivable that 7'-Bromospiro[cyclopropane-1,3'-indoline] could undergo similar transformations, providing a pathway to novel heterocyclic scaffolds. rsc.orgnih.gov

Furthermore, the cyclopropane ring can be involved in intramolecular rearrangements or cycloadditions, often triggered by heat or a catalyst, to form more complex polycyclic structures. colab.ws

Transformations at the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring in 7'-Bromospiro[cyclopropane-1,3'-indoline] is a nucleophilic center, making it amenable to a range of substitution reactions. These transformations are crucial for introducing diverse functional groups that can modulate the molecule's physicochemical properties and biological activity.

Common reactions at the indoline nitrogen include N-alkylation, N-acylation, and N-arylation. These reactions typically proceed by treating the parent spiro compound with an appropriate electrophile in the presence of a base. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions.

N-Alkylation: The introduction of alkyl groups onto the indoline nitrogen can be achieved through various methods. One common approach involves the use of alkyl halides in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate. Alternatively, reductive amination with aldehydes or ketones provides a pathway to N-alkylated products. More advanced methods, such as the borrowing-hydrogen methodology catalyzed by transition metals like iridium or iron, allow for the N-alkylation of indolines using alcohols as alkylating agents, offering a greener alternative. nih.govorganic-chemistry.org

N-Acylation: The indoline nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an amide functionality, which can significantly alter the electronic properties of the indoline ring and serve as a precursor for further chemical modifications.

N-Arylation: The introduction of an aryl group at the indoline nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the indoline with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Table 1: Examples of Transformations at the Indoline Nitrogen

Transformation Reagents and Conditions Product Type
N-Alkylation Alkyl halide, Base (e.g., K2CO3, NaH) N-Alkyl-7'-bromospiro[cyclopropane-1,3'-indoline]
N-Acylation Acyl chloride or Anhydride, Base (e.g., Et3N) N-Acyl-7'-bromospiro[cyclopropane-1,3'-indoline]
N-Arylation Aryl halide, Pd or Cu catalyst, Ligand, Base N-Aryl-7'-bromospiro[cyclopropane-1,3'-indoline]

Derivatization Strategies for Structural Modification

Beyond modifications at the indoline nitrogen, the bromine atom at the 7'-position of the aromatic ring offers a versatile handle for a wide array of derivatization strategies, primarily through transition metal-catalyzed cross-coupling reactions. These methods allow for the introduction of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. uwindsor.ca 7'-Bromospiro[cyclopropane-1,3'-indoline] can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, to introduce alkyl, alkenyl, or aryl substituents at the 7'-position. uwindsor.ca The reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3, K3PO4), and a suitable solvent system.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This transformation is valuable for synthesizing derivatives with extended conjugation.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-co-catalyzed coupling of 7'-Bromospiro[cyclopropane-1,3'-indoline] with a terminal alkyne.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be applied to the aryl bromide, allowing for the introduction of various amine functionalities at the 7'-position.

Cyanation: The bromo group can be displaced by a cyanide group using reagents like copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cyanation protocols. This introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Derivatization Strategies at the 7'-Position

Reaction Name Reagent Type Bond Formed Product Type
Suzuki-Miyaura Coupling Organoboron reagent C-C 7'-Aryl/Alkyl-spiro[cyclopropane-1,3'-indoline]
Heck Coupling Alkene C-C (alkenyl) 7'-Alkenyl-spiro[cyclopropane-1,3'-indoline]
Sonogashira Coupling Terminal alkyne C-C (alkynyl) 7'-Alkynyl-spiro[cyclopropane-1,3'-indoline]
Buchwald-Hartwig Amination Amine C-N 7'-Amino-spiro[cyclopropane-1,3'-indoline]
Cyanation Cyanide source C-CN 7'-Cyano-spiro[cyclopropane-1,3'-indoline]

The strategic combination of transformations at the indoline nitrogen and derivatization at the 7'-bromo position allows for the synthesis of a diverse library of 7'-Bromospiro[cyclopropane-1,3'-indoline] analogs with tailored properties for various applications in medicinal chemistry and materials science.

Theoretical and Computational Studies of 7 Bromospiro Cyclopropane 1,3 Indoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. For 7'-Bromospiro[cyclopropane-1,3'-indoline], DFT calculations would typically be employed to determine its most stable three-dimensional conformation.

Geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would reveal key structural parameters. researchgate.net A critical feature of spiro[cyclopropane-1,3'-indoline] (B1354872) systems is the relative orientation of the two rings. In the related compound, spiro[cyclopropane-1,3'-indolin]-2'-one, X-ray crystallography has shown that the mean planes of the cyclopropane (B1198618) and indoline (B122111) rings are nearly perpendicular, with a dihedral angle of approximately 87.65°. nih.gov It is expected that 7'-Bromospiro[cyclopropane-1,3'-indoline] would adopt a similar orthogonal arrangement to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for 7'-Bromospiro[cyclopropane-1,3'-indoline] using DFT

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N Bond Lengths (indoline)~1.40 - 1.45 Å
C-C Bond Lengths (cyclopropane)~1.50 Å
Spiro C-N Bond Length~1.47 Å
Dihedral Angle (Indoline/Cyclopropane)~85-90°

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the pathways of chemical reactions, including the formation of complex spirocyclic systems. The synthesis of spiro[cyclopropane-1,3'-indolines] can be achieved through various routes, such as the [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. rsc.org

Theoretical studies can model these reaction pathways to identify the transition states and intermediates. By calculating the energy barriers associated with each step, the rate-determining step of the reaction can be identified. compchemhighlights.org For instance, in the cyclopropanation of 3-methyleneindolin-2-ones, a proposed mechanism involves a HOMO-LUMO controlled 1,3-polar cycloaddition followed by a ring contraction sequence. researchgate.net

For the synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline], computational analysis would involve locating the transition state for the cyclopropane ring formation. This would allow for the study of the reaction's stereoselectivity and the influence of the bromo-substituted indoline precursor on the reaction kinetics. Such studies are crucial for optimizing reaction conditions to achieve higher yields and desired stereoisomers. rsc.org

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties, which is essential for the characterization of novel compounds like 7'-Bromospiro[cyclopropane-1,3'-indoline]. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is known to provide reliable predictions of ¹H and ¹³C NMR chemical shifts. imist.maresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. github.io This predicted spectrum can then be compared with experimental data to confirm the structure. The predicted chemical shifts for the aromatic protons and carbons in the indoline ring would be particularly sensitive to the position of the bromine atom. Similarly, the characteristic upfield shifts of the cyclopropyl (B3062369) protons and carbons can be accurately predicted.

Furthermore, computational methods can also predict vibrational frequencies, corresponding to the infrared (IR) spectrum. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as C-H, C-N, and C-Br stretches.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 7'-Bromospiro[cyclopropane-1,3'-indoline] using GIAO-DFT

Carbon AtomPredicted Chemical Shift (ppm)
Spiro Carbon~40-45
Cyclopropane CH₂~15-20
Indoline C-Br~110-115
Indoline Aromatic CH~120-130
Indoline Quaternary Carbons~140-150

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling techniques, including conformational landscape analysis, are used to explore the possible shapes a molecule can adopt. For 7'-Bromospiro[cyclopropane-1,3'-indoline], while the spiro-junction imparts significant rigidity, some degree of conformational flexibility may still exist, particularly concerning the puckering of the five-membered indoline ring.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents. mdpi.com By simulating the motion of the atoms over time, MD can reveal how the molecule interacts with its surroundings and which conformations are most stable. This is particularly relevant for understanding how the molecule might bind to a biological target. The analysis of the conformational landscape helps in identifying the global minimum energy structure and other low-energy conformers that might be populated at room temperature. mdpi.com

Reactivity Descriptors and Frontier Molecular Orbital Theory

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through various descriptors. mdpi.comsemanticscholar.org These descriptors are derived from the molecule's electronic structure and can predict how it will behave in a chemical reaction. For 7'-Bromospiro[cyclopropane-1,3'-indoline], key reactivity descriptors can be calculated to understand its electrophilic and nucleophilic nature.

Frontier Molecular Orbital (FMO) theory is a fundamental component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. bhu.ac.in

The presence of the electron-withdrawing bromine atom and the nitrogen atom in the indoline ring will significantly influence the energies and spatial distribution of the HOMO and LUMO. CDFT descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a more quantitative measure of the molecule's reactivity at different sites. scielo.org.mxresearchgate.net This information is crucial for predicting the regioselectivity of its reactions.

Table 3: Representative Calculated Reactivity Descriptors for 7'-Bromospiro[cyclopropane-1,3'-indoline]

DescriptorDefinitionPredicted Trend
HOMO EnergyHighest Occupied Molecular OrbitalLowered by Br, indicating reduced nucleophilicity
LUMO EnergyLowest Unoccupied Molecular OrbitalLowered by Br, indicating increased electrophilicity
HOMO-LUMO GapE(LUMO) - E(HOMO)Moderate, indicating moderate reactivity
Electronegativity (χ)-(E(HOMO) + E(LUMO))/2Increased due to Br
Chemical Hardness (η)(E(LUMO) - E(HOMO))/2Moderate
Electrophilicity Index (ω)χ²/2ηIncreased, suggesting a stronger electrophilic character

Applications in Advanced Organic Synthesis

7'-Bromospiro[cyclopropane-1,3'-indoline] as a Versatile Synthetic Building Block

The strategic placement of a bromine atom on the aromatic ring of the indoline (B122111) core renders 7'-Bromospiro[cyclopropane-1,3'-indoline] a highly attractive building block for synthetic chemists. This bromine atom can serve as a versatile functional handle for a wide array of cross-coupling reactions.

Expected Reactivity in Cross-Coupling Reactions:

Cross-Coupling ReactionPotential ReagentExpected Product Class
Suzuki-Miyaura CouplingAryl or alkyl boronic acids/esters7'-Aryl/alkyl-spiro[cyclopropane-1,3'-indoline]s
Sonogashira CouplingTerminal alkynes7'-(Alkynyl)spiro[cyclopropane-1,3'-indoline]s
Buchwald-Hartwig AminationAmines7'-(Amino)spiro[cyclopropane-1,3'-indoline]s
Heck CouplingAlkenes7'-(Alkenyl)spiro[cyclopropane-1,3'-indoline]s
Stille CouplingOrganostannanes7'-Substituted spiro[cyclopropane-1,3'-indoline]s

These anticipated reactions would allow for the introduction of diverse substituents at the 7'-position, enabling the systematic exploration of the chemical space around the spirocyclic core. The ability to readily modify this position is crucial for tuning the physicochemical and biological properties of the resulting molecules.

Construction of Complex Polycyclic Architectures

The inherent reactivity of both the brominated indoline and the strained cyclopropane (B1198618) ring within 7'-Bromospiro[cyclopropane-1,3'-indoline] suggests its utility in the synthesis of complex polycyclic systems. The bromine atom can be used to initiate intramolecular cyclization reactions, leading to the formation of novel fused or bridged ring systems.

For instance, following a cross-coupling reaction to introduce a suitably functionalized side chain at the 7'-position, a subsequent intramolecular reaction could be envisioned to engage the indoline nitrogen or other positions on the spirocyclic framework. Furthermore, the cyclopropane ring itself can undergo ring-opening reactions under specific conditions, providing access to a different class of indoline derivatives. This dual reactivity makes 7'-Bromospiro[cyclopropane-1,3'-indoline] a potentially powerful precursor for the synthesis of architecturally complex molecules that would be challenging to access through other synthetic routes.

Utility in the Synthesis of Scaffolds for Chemical Probe Development (non-clinical)

Chemical probes are essential tools for dissecting biological processes. The development of novel scaffolds that can be readily diversified is a key objective in chemical biology. While no specific studies have utilized 7'-Bromospiro[cyclopropane-1,3'-indoline] for this purpose, its inherent features make it an attractive candidate for the development of libraries of small molecules for screening.

The spirocyclic core provides a rigid and three-dimensional framework, which is often desirable for achieving high-affinity and selective interactions with biological targets. The bromine atom serves as a convenient point for the late-stage introduction of various functionalities, including reporter tags, photo-cross-linking groups, or affinity handles, which are essential components of many chemical probes. The ability to generate a library of 7'-substituted spiro[cyclopropane-1,3'-indoline] (B1354872) derivatives through parallel synthesis would enable the rapid exploration of structure-activity relationships in the development of new chemical probes for non-clinical research.

Analytical Methodologies for Purity and Characterization

Chromatographic Purification Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are fundamental to the isolation and purification of 7'-Bromospiro[cyclopropane-1,3'-indoline] from crude reaction mixtures. These techniques separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase. column-chromatography.com

Column Chromatography

Column chromatography is a widely utilized, large-scale purification technique for spiro-indoline derivatives. column-chromatography.comgoogle.com The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), and a solvent system (mobile phase) is passed through the column to elute the components at different rates. column-chromatography.com For compounds in the spiro[cyclopropane-1,3'-indoline] (B1354872) class, silica gel is a common choice for the stationary phase. google.comnih.gov The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve efficient separation.

Table 1: Typical Column Chromatography Parameters for Spiro-indoline Purification

Parameter Description Typical Application
Stationary Phase Solid adsorbent that interacts with the compounds being separated. Silica gel (SiO2) is most common for spiro-indoline derivatives. google.comnih.gov
Mobile Phase Solvent or solvent mixture that flows through the stationary phase. Gradients of hexane/ethyl acetate or ether/methylene (B1212753) chloride are often used. google.com

| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (changing composition). | Gradient elution provides better resolution for complex mixtures. |

High-Performance Liquid Chromatography (HPLC)

For higher resolution and analytical precision, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency. researchgate.net Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C8 or C18) and the mobile phase is a polar solvent mixture (like acetonitrile/water or methanol/water), is particularly common for the analysis of organic molecules. researchgate.netresearchgate.net A developed HPLC method can be used for both purification (preparative HPLC) and purity assessment. researchgate.net

Table 2: Proposed HPLC Method Parameters for 7'-Bromospiro[cyclopropane-1,3'-indoline] Analysis

Parameter Specification Purpose
Column C18, 250 mm x 4.6 mm, 5 µm particle size Provides a non-polar stationary phase for effective separation. researchgate.net
Mobile Phase Acetonitrile and Water (with optional buffer like NH4H2PO4) A common solvent system for RP-HPLC offering good selectivity. researchgate.net
Elution Gradient or Isocratic A gradient elution would be optimized to separate early-eluting and late-eluting impurities.
Flow Rate 1.0 - 1.2 mL/min A typical flow rate for analytical HPLC, balancing analysis time and resolution. researchgate.net
Detector Diode Array Detector (DAD) or UV-Vis at a specific wavelength (e.g., 235 nm) Allows for the detection and quantification of the compound and impurities based on UV absorbance. researchgate.net

| Column Temp. | 25-30 °C | Maintained to ensure reproducible retention times. |

Quantitative Analytical Methods for Purity Assessment

Once purified, the absolute purity of a batch of 7'-Bromospiro[cyclopropane-1,3'-indoline] must be quantitatively determined. This is crucial for ensuring the reliability and reproducibility of downstream applications. Purity levels for related spiro compounds are often reported to be high, such as 95% for 7-Bromospiro[chromane-4,1'-cyclopropane] or even 100% for 7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one. sigmaaldrich.comsigmaaldrich.com

HPLC with External Standardization

A validated HPLC method is the most common technique for purity assessment. By preparing a calibration curve from certified reference standards of 7'-Bromospiro[cyclopropane-1,3'-indoline] at known concentrations, the concentration and therefore the purity of an unknown sample can be accurately determined. The area of the chromatographic peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram (area percent method) to provide a purity value. For the highest accuracy, results are calculated against the calibration curve.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself. In a qNMR experiment, the sample is mixed with a known amount of a stable, non-interfering internal standard with a known purity. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the exact quantity and purity of the analyte can be calculated.

Table 3: Comparison of Quantitative Purity Assessment Methods

Feature HPLC with External Standard Quantitative NMR (qNMR)
Principle Compares UV response of the sample to that of a certified reference standard. Compares the integrated signal of an analyte proton to that of an internal standard of known concentration.
Reference Material Requires a certified reference standard of the target compound. Requires a certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
Selectivity High; separates impurities chromatographically. High; separates signals spectroscopically based on chemical environment.

| Primary Use | Routine quality control, stability testing. | Purity assignment of reference standards, analysis of compounds without a specific standard. |

Advanced Detection Methods for Trace Impurities

Detecting and identifying impurities present at very low levels (trace impurities) is essential, as even small amounts can have unintended consequences in sensitive applications. While HPLC with UV detection is effective for general purity, it may not be sensitive enough to detect all trace components, especially those that lack a strong UV chromophore or co-elute with the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for impurity analysis. As compounds elute from the HPLC column, they are ionized and introduced into a mass spectrometer, which acts as a highly sensitive and specific detector. This "hyphenated" technique can provide the molecular weight of co-eluting peaks and trace-level impurities, aiding in their identification.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous structural confirmation of impurities, High-Resolution Mass Spectrometry is employed. HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. nih.gov This data is invaluable for identifying unknown impurities, such as by-products from the synthesis or degradation products, without needing to isolate and synthesize each one. Characterization of related spiro-oxindole structures frequently involves HRMS to confirm their composition. researchgate.netmdpi.com

Table 4: Advanced Impurity Detection Techniques

Technique Acronym Principle and Application
Liquid Chromatography-Mass Spectrometry LC-MS Separates compounds by LC and detects them by their mass-to-charge ratio. Ideal for detecting impurities that may be hidden under the main peak in UV chromatography.
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MS Involves multiple stages of mass analysis to fragment ions. Provides structural information about an impurity, facilitating its identification.

| High-Resolution Mass Spectrometry | HRMS | Provides a highly accurate mass measurement of an impurity, allowing for the determination of its precise elemental formula. nih.gov |

Historical Context and Future Research Directions

Evolution of Spiro[cyclopropane-1,3'-indoline] (B1354872) Chemistry

The synthesis of the spiro[cyclopropane-1,3'-indoline] core and its derivatives has evolved considerably, moving from classical methods to more sophisticated and efficient strategies. Early approaches often involved multi-step sequences, but the field has seen a progressive shift towards atom-economical and step-economical reactions.

Key developments in the synthesis of this scaffold include:

Cycloaddition Reactions: Three-component reactions involving α-amino acids, dialkyl acetylenedicarboxylates, and 3-methyleneoxindoles have been established to produce functionalized spiro[indoline-3,3'-pyrrolidines] and related structures.

Annulation Reactions: A sequential [1+2] annulation reaction between indolin-2-imines and α-aryl vinylsulfonium salts provides a diastereoselective route to spiro[cyclopropane-1,3'-indolin]-2'-imines under mild conditions.

Cascade Reactions: Metal-free cascade reactions of tryptamine-derived isocyanides and ynones have been developed for the diastereoselective synthesis of complex polycyclic spiroindolines. Similarly, post-Ugi cascade reactions have been employed to construct highly functionalized spiroindolines, sometimes avoiding the need for metal catalysts.

Phosphine-Catalyzed Reactions: The reaction of isatin (B1672199) with specific activated alkenes in the presence of phosphines like hexamethylphosphorous triamide has been shown to afford functionalized spiro[cyclopropane-1,3'-indolines] with high diastereoselectivity.

Metal-Mediated Cyclopropanation: Zinc-mediated domino reactions of isatin derivatives with 2-(bromomethyl)acrylates offer a direct pathway to spiro-fused 2-oxindole-α-methylene-γ-butyrolactones.

These methods highlight a trend towards creating molecular complexity from readily available starting materials in a more controlled and efficient manner.

Current Challenges in the Synthesis and Functionalization of 7'-Bromospiro[cyclopropane-1,3'-indoline]

The synthesis of the specific target compound, 7'-Bromospiro[cyclopropane-1,3'-indoline], presents a distinct set of challenges that are not explicitly detailed in dedicated literature, requiring an inference from general principles of indole (B1671886) and indoline (B122111) chemistry.

The primary challenges include:

Regioselectivity of Bromination: The core issue in synthesizing the 7'-bromo derivative is controlling the position of the bromine atom during electrophilic aromatic substitution. The nitrogen atom of the indoline ring is an activating group and an ortho-, para-director. This means it directs incoming electrophiles, such as a bromine source, to the C5' (para) and C7' (ortho) positions. Consequently, electrophilic bromination of the parent spiro[cyclopropane-1,3'-indoline] scaffold would likely yield a mixture of 5'-bromo and 7'-bromo isomers, creating a significant separation problem.

Steric Hindrance: While the C7' position is electronically activated, it is sterically more hindered than the C5' position due to its proximity to the spiro-fused ring junction. This steric bulk could disfavor substitution at the desired C7' position, further complicating the synthesis.

Controlling Reaction Conditions: Achieving mono-bromination without proceeding to di- or poly-brominated products requires careful control of reagents and conditions. Strategies to achieve regioselectivity at the C6 position of an indole ring, for instance, have required the installation of protecting groups to deactivate other positions before bromination. A similar multi-step approach involving protecting the indoline nitrogen and potentially using directing groups might be necessary, adding to the synthetic complexity.

Late-Stage Functionalization: Introducing the bromine atom onto a pre-formed spiro[cyclopropane-1,3'-indoline] scaffold is an example of late-stage functionalization. Such reactions on complex molecules can be challenging, as the substrate may be sensitive to the often harsh conditions required for halogenation. The presence of multiple functional groups can interfere with the reactivity of standard halogenating reagents like N-bromosuccinimide (NBS).

Overcoming these challenges would likely require the development of novel, highly selective catalytic methods or intricate synthetic routes involving protecting group strategies.

Emerging Trends in Spiroindoline Synthesis and Reactivity

The broader field of spiroindoline chemistry is characterized by several dynamic and emerging trends aimed at improving synthetic efficiency, selectivity, and sustainability.

Organocatalysis: A significant trend is the use of small organic molecules as catalysts to achieve high levels of enantioselectivity. Chiral organocatalysts, such as those derived from cinchona alkaloids or featuring squaramide moieties, have been successfully used in asymmetric cascade reactions to construct optically active spiro-heterocycles. This approach avoids potentially toxic or expensive metal catalysts.

Metal-Free Reactions: Driven by green chemistry principles, there is a growing interest in developing synthetic methods that proceed without any metal catalyst. These reactions, such as certain cascade or multicomponent reactions, offer cost-effective and environmentally friendly pathways to complex spiroindolines.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. Palladium-catalyzed C-H arylation has been applied to the synthesis of functionalized spiroindolines, representing an efficient method for building molecular complexity. This approach avoids the need for pre-functionalized starting materials.

Cascade and Multicomponent Reactions: The design of reactions where multiple bonds are formed in a single operation (cascade or domino reactions) from three or more starting materials (multicomponent reactions) is a major trend. These processes, including post-Ugi cyclizations, are highly efficient for rapidly assembling libraries of structurally diverse spiroindolines.

Future Prospects for Research on Brominated Spiroindoline Systems

The unique structural and electronic properties of 7'-Bromospiro[cyclopropane-1,3'-indoline] and related brominated systems open up several promising avenues for future research, spanning catalysis, reaction development, and materials science.

A key area for future work is the creation of catalytic systems that can address the regioselectivity challenges in the synthesis of 7'-bromospiroindolines. Research could focus on:

Site-Selective Catalysts: Designing transition-metal catalysts with ligands that can distinguish between the C5' and C7' positions of the indoline ring through steric or electronic interactions.

Organocatalytic Approaches: Developing new chiral organocatalysts that can control bromination through non-covalent interactions, potentially achieving high regioselectivity and enantioselectivity simultaneously.

Photocatalysis and Electrochemistry: Exploring visible-light photocatalysis or electrochemical methods could provide milder and more selective pathways for C-H functionalization and bromination, potentially avoiding the issues associated with classical electrophilic substitution.

The bromine atom in 7'-Bromospiro[cyclopropane-1,3'-indoline] serves as a versatile chemical handle for further transformations, enabling the exploration of new reaction pathways. Future research could investigate:

Cross-Coupling Reactions: Using the bromo-substituted scaffold as a substrate in palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to attach a wide array of functional groups at the 7'-position. A Suzuki reaction has been demonstrated on a related spirolactam system.

Domino and Cascade Sequences: Designing novel domino reactions that are initiated by the reactivity of the bromine atom or the indoline nitrogen, leading to the rapid construction of even more complex polycyclic systems.

Late-Stage Functionalization Logic: Using the brominated compound as a platform to study and develop new late-stage functionalization techniques applicable to other complex heterocyclic systems.

The rigid, three-dimensional structure of the spiro[cyclopropane-1,3'-indoline] framework makes it an attractive scaffold for applications beyond traditional medicinal chemistry.

Materials Science: Spirocyclic scaffolds are known to influence

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7'-Bromospiro[cyclopropane-1,3'-indoline]

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